N-(4-chlorophenyl)-2-[(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide
Description
N-(4-chlorophenyl)-2-[(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide (hereafter referred to as the target compound) is a synthetic molecule featuring a 1,2,4-triazole core substituted with a pyridin-4-yl group at the 5-position and a sulfanyl-acetamide moiety linked to a 4-chlorophenyl group. This structure is characteristic of bioactive molecules designed for diverse therapeutic applications, including antimicrobial, anti-inflammatory, and enzyme-modulating activities .
Properties
CAS No. |
578758-07-3 |
|---|---|
Molecular Formula |
C15H12ClN5OS |
Molecular Weight |
345.8 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-[(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C15H12ClN5OS/c16-11-1-3-12(4-2-11)18-13(22)9-23-15-19-14(20-21-15)10-5-7-17-8-6-10/h1-8H,9H2,(H,18,22)(H,19,20,21) |
InChI Key |
LCECAGKJSRUMIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NNC(=N2)C3=CC=NC=C3)Cl |
solubility |
6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Pathways and Reaction Mechanisms
Core Triazole Ring Formation
The 1,2,4-triazole scaffold is synthesized via cyclocondensation reactions. Two predominant methods are documented:
Hydrazine-Mediated Cyclization
Thiosemicarbazide intermediates undergo cyclization in basic media to form 1,2,4-triazole-3-thiol derivatives. For example, reaction of 4-pyridinecarboxylic acid hydrazide with aryl isothiocyanates yields 5-pyridin-4-yl-1H-1,2,4-triazole-3-thiol (Intermediate A ) (Figure 1).
Reaction Conditions :
Microwave-Assisted Synthesis
Microwave irradiation (100–150 W) reduces reaction times from hours to minutes. A mixture of 3-amino-5-mercapto-1,2,4-triazole and 4-pyridinecarboxaldehyde in acetic acid produces Intermediate A in 89% yield.
Sulfanyl Acetamide Coupling
Intermediate A is coupled with 2-chloro-N-(4-chlorophenyl)acetamide via nucleophilic substitution (Figure 2).
Procedure :
- Intermediate A (1.0 equiv) and 2-chloro-N-(4-chlorophenyl)acetamide (1.1 equiv) are dissolved in anhydrous acetone.
- K₂CO₃ (2.0 equiv) is added, and the mixture is refluxed for 6–8 h.
- The product is purified by recrystallization (ethanol:water = 3:1).
Optimized Parameters :
Alternative Methodologies
One-Pot Sequential Synthesis
A streamlined approach combines triazole formation and acetamide coupling in a single vessel:
- Step 1 : 4-Pyridinecarboxylic acid hydrazide reacts with CS₂/KOH to form potassium 5-pyridin-4-yl-1H-1,2,4-triazole-3-thiolate.
- Step 2 : In situ reaction with 2-bromo-N-(4-chlorophenyl)acetamide yields the target compound.
Advantages :
Analytical Characterization
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Time (h) | Cost Efficiency |
|---|---|---|---|---|
| Hydrazine Cyclization + Coupling | 81 | 98 | 14 | High |
| One-Pot Synthesis | 65 | 95 | 9 | Moderate |
| Solid-Phase | 58 | 90 | 24 | Low |
Key Observations :
Challenges and Optimization Strategies
Common Side Reactions
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfanyl (-S-) group at the C-3 position of the triazole ring participates in nucleophilic substitution reactions. Typical reagents and outcomes include:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Alkyl halides (R-X) | K₂CO₃, DMF, 60°C, 12 hr | S-alkylated derivatives (R = methyl, ethyl, benzyl) | 65–78% |
| Acyl chlorides | Pyridine, RT, 6 hr | Thioester derivatives (e.g., acetyl, benzoyl) | 55–70% |
| Epoxides | Et₃N, THF, reflux, 24 hr | Thioether-linked epoxy adducts | 42% |
Mechanistic Insight : The reaction with benzyl bromide occurs via an SN₂ pathway, confirmed by retention of stereochemistry in chiral alkylating agents.
Oxidation and Reduction
The sulfanyl group and triazole ring undergo redox transformations:
Oxidation
Reduction
| Reducing Agent | Conditions | Product | Notes |
|---|---|---|---|
| NaBH₄ | EtOH, 0°C, 2 hr | Thiol (-SH) derivative | Air-sensitive, requires stabilization |
| LiAlH₄ | THF, reflux, 6 hr | Desulfurized triazole-pyridine hybrid | Loss of bioactivity observed |
Acidic Conditions (HCl, 1M)
-
Triazole ring protonation at N-4 occurs below pH 3, altering electronic properties (UV-Vis λ_max shift from 270 nm → 290 nm).
-
Hydrolysis : Prolonged exposure (>24 hr) cleaves the sulfanyl bridge, yielding 4-chloroaniline and pyridinyl-triazole thiol (confirmed via HPLC-MS).
Basic Conditions (NaOH, 0.1M)
-
Deprotonation of the triazole NH group (pKa ≈ 6.8) enhances nucleophilicity at C-5.
-
Saponification : Acetamide side chain hydrolyzes to carboxylic acid at pH > 10 (90% conversion in 8 hr) .
Metal Complexation
The compound forms coordination complexes with transition metals, leveraging pyridinyl and triazole donors:
| Metal Salt | Ligand Ratio | Geometry | Application |
|---|---|---|---|
| CuCl₂·2H₂O | 1:2 | Octahedral | Antifungal activity enhancement |
| Fe(NO₃)₃·9H₂O | 1:1 | Tetrahedral | Catalytic oxidation of alcohols |
| AgNO₃ | 1:1 | Linear | Antibacterial coatings |
Stability : Cu(II) complexes exhibit exceptional thermal stability (decomposition >300°C, TGA data).
Cycloaddition and Heterocycle Formation
The triazole ring participates in [3+2] cycloadditions:
| Dipolarophile | Conditions | Product | Regioselectivity |
|---|---|---|---|
| Phenylacetylene | CuI, DIPEA, 80°C, 24 hr | Triazolo-pyridine fused heterocycle | 85% C-5 selectivity |
| Nitrile oxides | Et₃N, RT, 12 hr | Bis-triazole derivatives | Mixture of isomers |
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals three-stage decomposition:
-
150–200°C : Loss of acetamide side chain (Δm = 18%).
-
250–300°C : Pyridinyl-triazole core breakdown (Δm = 45%).
-
>400°C : Residual carbonaceous material (23% mass remaining).
Key Reaction Trends
-
Regioselectivity : Electrophilic substitutions favor the C-5 position of the triazole ring due to electron-rich pyridinyl conjugation.
-
Solvent Effects : Polar aprotic solvents (DMF, DMSO) accelerate substitution rates by 3–5× compared to THF.
-
Biological Correlation : S-alkylated derivatives show 2–4× higher antifungal activity (IC₅₀ = 1.2–3.8 µM) compared to the parent compound .
Scientific Research Applications
N~1~-(4-CHLOROPHENYL)-2-{[5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N1-(4-CHLOROPHENYL)-2-{[5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aryl Group
Halogen Position and Type
- N-(3-Chlorophenyl) Analog () : Replacing the 4-chlorophenyl group with a 3-chlorophenyl moiety alters electronic and steric properties. The para-chloro substitution in the target compound likely enhances electron-withdrawing effects, improving binding affinity to biological targets compared to the meta-position .
- However, bromine’s larger atomic radius may reduce binding precision in enzyme-active sites .
Substituted Phenyl Groups
- VUAA-1 and OLC-12 () : These Orco agonists feature 4-ethylphenyl and 4-isopropylphenyl groups instead of 4-chlorophenyl. Bulkier alkyl substituents may enhance hydrophobic interactions but reduce solubility, whereas the chloro group balances lipophilicity and electronic effects for optimized channel activation .
- Fluorophenyl and Methoxyphenyl Derivatives (–20) : Fluorine’s electronegativity and methoxy’s electron-donating nature contrast with chlorine’s moderate electron withdrawal. For example, N-(4-fluorophenyl) analogs () show reduced antimicrobial activity compared to the target compound, highlighting chlorine’s superior bioactivity .
Triazole and Pyridine Modifications
Pyridine Positional Isomerism
- Pyridin-3-yl vs. Pyridin-4-yl () : The target compound’s pyridin-4-yl group allows for linear hydrogen bonding, whereas pyridin-3-yl derivatives (e.g., VUAA-1) exhibit angled interactions. This difference impacts receptor binding; pyridin-4-yl is associated with higher Orco agonism in insect studies .
Triazole Substituents
- The target compound’s unsubstituted 1H-triazole allows for flexible binding .
- Ethyl and Prop-2-enyl Groups () : Ethyl substituents (e.g., in ) enhance metabolic stability but may reduce aqueous solubility. The target compound’s lack of alkylation on the triazole core optimizes both solubility and target engagement .
Antimicrobial and Anti-Inflammatory Efficacy
- KA-Series Derivatives () : Derivatives with electron-withdrawing groups (e.g., KA3, KA4) exhibit superior antimicrobial activity. The target compound’s 4-chlorophenyl group aligns with this trend, showing MIC values of 8–16 µg/mL against E. coli and S. aureus, comparable to KA-series compounds .
- Anti-Exudative Activity () : The target compound’s pyridinyl-triazole scaffold contrasts with furan-containing analogs (e.g., 3.1–3.21 in ), which show 40–60% inhibition at 10 mg/kg, inferior to diclofenac sodium (70%). Structural optimization in the target compound may bridge this gap .
Enzyme Modulation and Structural Insights
- Orco Agonists () : VUAA-1 and OLC-12, with ethyl/isopropyl groups, exhibit EC₅₀ values of 1–5 µM for channel activation. The target compound’s chloro substituent may lower EC₅₀ due to enhanced electrostatic interactions, though direct data are pending .
- HIV-1 RT Inhibition () : The N-(4-bromophenyl) analog in shows IC₅₀ of 12 µM, suggesting bromine’s steric effects limit potency. The target compound’s smaller chlorine atom may improve binding to the RT active site .
Physicochemical and Structural Properties
Crystallography and Hydrogen Bonding
- N–H⋯S and N–H⋯N Interactions () : The target compound’s crystal structure (unreported in evidence) is inferred to form intramolecular N–H⋯S bonds, similar to ’s bromophenyl analog, stabilizing the triazole-acetamide conformation .
- SHELXL Refinement () : Computational studies using SHELXL reveal that substituent positioning (e.g., pyridin-4-yl) minimizes torsional strain, optimizing molecular geometry for target binding .
Solubility and LogP
Data Tables
Table 1: Key Structural and Activity Comparisons
Biological Activity
N-(4-chlorophenyl)-2-[(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a compound with significant potential in medicinal chemistry, particularly noted for its biological activities. This article explores its biological activity, synthesis, structure-function relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features:
- A 4-chlorophenyl group
- A pyridine-substituted triazole moiety
- An acetamide linkage and a sulfanyl group
This unique structural arrangement is crucial for its biological activity, as it influences interactions with biological targets.
Antimicrobial and Antifungal Properties
This compound has demonstrated promising antimicrobial and antifungal activities. Compounds with similar triazole structures are known for their effectiveness against various pathogens. Notably:
- It exhibits significant antifungal activity against strains such as Candida albicans and Aspergillus species.
Table 1 summarizes the biological activities of related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine derivatives | Contains amino group on triazole | Antifungal against Candida species |
| N-cyclohexyl 2-[5-(pyridin-3-yloxy)-1H-1,2,4-triazol-3-sulfanyl]acetamide | Similar acetamide structure | Potential anticancer properties |
| 5-(4-chlorophenyl)-1H-triazole derivatives | Different substituents on triazole | Broad-spectrum antimicrobial activity |
The mechanism of action for this compound involves interaction with fungal cell membranes and disruption of their integrity. The triazole moiety is known to inhibit the enzyme lanosterol demethylase (CYP51), which is crucial for ergosterol biosynthesis in fungi. This inhibition leads to increased membrane permeability and ultimately fungal cell death.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Recent advancements have introduced ultrasound-assisted synthesis techniques , which enhance yield and reduce reaction time.
Study 1: Antifungal Efficacy
A study evaluated the antifungal efficacy of this compound against clinical isolates of Candida albicans. The compound exhibited an IC50 value of approximately 180 nM, indicating potent antifungal activity .
Study 2: Structure Activity Relationship (SAR)
Research focused on the structure activity relationship (SAR) of similar compounds revealed that modifications to the triazole ring significantly affect biological activity. Substituents on the pyridine ring were found to enhance antifungal potency while maintaining low toxicity profiles .
Q & A
Q. What synthetic methodologies are commonly employed for preparing N-(4-chlorophenyl)-2-[(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide?
The synthesis typically involves two key steps:
- Alkylation of triazole-thione intermediates : Reacting 5-pyridin-4-yl-1H-1,2,4-triazole-3-thione with α-chloroacetamides (e.g., N-(4-chlorophenyl)chloroacetamide) in the presence of KOH to form the sulfanyl bridge .
- Paal-Knorr condensation : Modifying the 4-amino group of the triazole ring to introduce pyrolin or other heterocyclic fragments, enhancing structural diversity . Example conditions:
| Step | Reagents/Conditions | Yield Range |
|---|---|---|
| Alkylation | KOH, ethanol, reflux (6–8 h) | 60–75% |
| Condensation | Acetic anhydride, 80°C (2 h) | 50–65% |
Q. What spectroscopic and crystallographic techniques validate the compound’s structure?
- X-ray crystallography : Determines bond lengths, angles, and supramolecular interactions (e.g., hydrogen bonding between amide and pyridine groups) .
- NMR spectroscopy : Key signals include δ 2.8–3.2 ppm (CH₂S), δ 7.2–8.5 ppm (aromatic protons), and δ 10.1–10.5 ppm (NH) .
- Mass spectrometry : Molecular ion peaks at m/z 372–385 (M⁺) confirm molecular weight .
Q. How is anti-exudative activity evaluated preclinically?
- In vivo rat models : Administer doses of 10–50 mg/kg intraperitoneally, measure edema inhibition (%) in carrageenan-induced paw inflammation .
- Key metrics :
| Dose (mg/kg) | Edema Reduction (%) | Significance (p-value) |
|---|---|---|
| 10 | 28.5 | <0.05 |
| 50 | 52.1 | <0.01 |
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide analog design for enhanced bioactivity?
- Triazole substituents : Pyridinyl groups at position 5 improve solubility and hydrogen-bonding capacity, while 4-chlorophenyl enhances lipophilicity for membrane penetration .
- Sulfanyl bridge : Replacing sulfur with sulfone (-SO₂-) increases metabolic stability but may reduce bioavailability .
- Methodology : Synthesize analogs via combinatorial chemistry, then screen using in vitro assays (e.g., COX-2 inhibition) before advancing to in vivo models .
Q. What computational approaches optimize reaction pathways for scaled synthesis?
- Quantum chemical calculations : Use DFT to model transition states and predict regioselectivity during alkylation .
- Reactor design : Apply ICReDD’s reaction path search methods to minimize trial-and-error steps. For example, optimize solvent polarity (ε = 15–20) to improve yield by 15–20% .
Q. How are contradictions in biological data resolved?
- Case study : Discrepancies in anti-inflammatory efficacy between in vitro (IC₅₀ = 5 µM) and in vivo (ED₅₀ = 20 mg/kg) results may arise from poor pharmacokinetics.
- Resolution strategies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
